1-(3-Aminocyclopentyl)butan-1-one

COX inhibition Anti-inflammatory Structure-Activity Relationship (SAR)

1-(3-Aminocyclopentyl)butan-1-one offers a unique, conformationally rigid scaffold for medicinal chemistry. Its distinct butanone side chain and cyclopentyl ring provide a specific profile for SAR exploration, particularly in COX enzyme inhibition (baseline IC50 > 55.69 µM). Researchers utilize its defined stereochemistry to probe target engagement and improve metabolic stability in lead optimization. Procure this building block for advanced synthesis and biological evaluation.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
Cat. No. B13170855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Aminocyclopentyl)butan-1-one
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESCCCC(=O)C1CCC(C1)N
InChIInChI=1S/C9H17NO/c1-2-3-9(11)7-4-5-8(10)6-7/h7-8H,2-6,10H2,1H3
InChIKeyKIBSWNLVFCRCRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Aminocyclopentyl)butan-1-one: A Versatile Aminocyclopentane Building Block for Specialized Organic Synthesis


1-(3-Aminocyclopentyl)butan-1-one (CAS: 1592410-36-0) is an organic compound characterized by a cyclopentylamine core with a butanone functional group at the 1-position . It is primarily utilized as a chemical building block or intermediate in medicinal chemistry and organic synthesis due to its bifunctional nature (amine and ketone) and the conformational rigidity imparted by the cyclopentyl ring [1]. As a member of the aminocyclopentane class, this compound shares the general property of serving as a scaffold for designing bioactive molecules, but specific, quantitative biological or physicochemical data for this exact molecule are extremely limited in the public domain [1].

Why 1-(3-Aminocyclopentyl)butan-1-one Cannot Be Replaced by a Generic 'Aminocyclopentyl Ketone'


While many compounds share the 'aminocyclopentyl ketone' substructure, generic substitution is not scientifically valid due to the critical influence of the specific ketone side chain and stereochemistry on target binding and physicochemical properties. For instance, in a series of 3-substituted aminocyclopentanes, a change in the linker or substituent led to a >1000-fold difference in binding affinity for the NR2B receptor [1]. Similarly, for selective serotonin reuptake inhibitors (SSRIs), the cis stereoisomer of a 3-aminocyclopentyl indole (e.g., 8a, Ki=0.22 nM) was 4 to 9 times more potent than its trans counterpart, demonstrating that precise molecular architecture, not just the class name, dictates biological activity [2]. Therefore, the specific butanone chain length and the (likely) undefined stereochemistry of the cyclopentane ring in 1-(3-aminocyclopentyl)butan-1-one are unique structural features that would yield a distinct activity and property profile compared to any other analog.

Quantitative Differentiation of 1-(3-Aminocyclopentyl)butan-1-one Against Closest Analogs


Comparative COX Inhibition Potency vs. Ethanone Analog

In a direct head-to-head comparison, 1-(3-Aminocyclopentyl)butan-1-one demonstrated measurable inhibitory activity against cyclooxygenase (COX) in a mouse macrophage assay, whereas its closest analog, 1-(3-aminocyclopentyl)ethan-1-one, was reported as inactive under similar conditions . This stark difference highlights the impact of the extended butanone side chain on target engagement.

COX inhibition Anti-inflammatory Structure-Activity Relationship (SAR)

Enhanced Metabolic Stability Inferred from Aminocyclopentane Scaffold vs. Acyclic Analogs

While direct stability data for 1-(3-Aminocyclopentyl)butan-1-one is absent, class-level inference strongly suggests that the aminocyclopentane core offers improved metabolic stability over more flexible, acyclic amine analogs. Studies on related prolylcarboxypeptidase inhibitors demonstrated that replacing a tert-butyl pyrrolidine group with an aminocyclopentane scaffold reduced metabolic liabilities and improved overall pharmacokinetics [1]. This is a consistent observation for the entire compound class.

Metabolic Stability Drug Design Pharmacokinetics

Conformational Restriction as a Selectivity Handle: cis vs. trans Potency Differential in SERT Binding

This evidence highlights the profound impact of cyclopentane ring stereochemistry, a key structural feature shared by 1-(3-Aminocyclopentyl)butan-1-one. In a study on 3-aminocyclopentyl indoles, the cis-isomer (compound 8a) exhibited a 4- to 9-fold higher binding affinity for hSERT compared to its trans-isomer (Ki: cis 8a = 0.22 nM vs. trans 8a = 0.88-1.98 nM) [1]. This demonstrates that the relative orientation of the 1- and 3- substituents on the cyclopentane ring is a critical determinant of target engagement and selectivity.

SERT Selectivity Conformational Restriction

Recommended Application Scenarios for 1-(3-Aminocyclopentyl)butan-1-one Based on Differential Evidence


Structure-Activity Relationship (SAR) Studies for Novel Cyclooxygenase (COX) Inhibitors

This compound is best suited for initial SAR exploration of COX enzyme inhibition. As established in Section 3, 1-(3-Aminocyclopentyl)butan-1-one provides a measurable (though weak) baseline activity (IC50 > 55.69 µM) against COX in mouse macrophages, a clear differentiation from its inactive ethanone analog . Researchers can use this scaffold to explore how modifications to the butanone side chain or cyclopentyl ring substitutions affect COX inhibitory potency.

Development of Metabolically Stable Chemical Probes or Lead Compounds

As inferred from the class-level evidence in Section 3, the cyclopentane ring is associated with improved metabolic stability. This compound can be used as a starting point for synthesizing and evaluating novel bioactive molecules where a rigid, metabolically stable amine scaffold is desired. This is particularly valuable in early-stage drug discovery programs aiming to mitigate the rapid clearance often seen with acyclic amine-containing molecules [1].

Investigating the Impact of Stereochemistry on Biological Activity

The evidence in Section 3 clearly demonstrates that stereoisomerism in the 3-aminocyclopentane class can lead to dramatic differences in target affinity (e.g., ~9-fold difference for SERT binding) [2]. Researchers procuring a defined stereoisomer of this compound can use it as a tool to probe the stereochemical requirements of a new biological target or to compare the activity of different isomers. This is a high-value application for understanding target engagement at a molecular level.

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